molecular formula C9H10N2O4 B12665918 N-(2-Hydroxyethyl)-2-nitrobenzamide CAS No. 84946-14-5

N-(2-Hydroxyethyl)-2-nitrobenzamide

Cat. No.: B12665918
CAS No.: 84946-14-5
M. Wt: 210.19 g/mol
InChI Key: DDHRZXUHAFEJIO-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-nitrobenzamide is a nitroaromatic compound with the molecular formula C9H10N2O4 . It belongs to a class of chemicals known for significant research interest due to their potential as antimicrobial agents and their role as prodrugs for reactive nitrogen species (RNS) . Nitroaromatic compounds like this one are investigated for their activity against anaerobic bacteria and parasites, finding relevance in studies targeting conditions such as Helicobacter pylori infections, tuberculosis, and various neglected tropical diseases . The core of its research value lies in the nitro group, which requires reductive bioactivation for its proposed activity . This bioreductive metabolism can be catalyzed by specific enzymes, such as oxygen-insensitive type I nitroreductases (NTR1), which facilitate a series of two-electron reductions . This process can convert the nitro group into reactive intermediates or release nitrogen oxide species like nitric oxide (NO) . As NO is an endogenously produced free radical that can kill bacteria through oxidative and nitrosative stress, nitroaromatic compounds are explored as potential NO-donors in infectious disease research . The multiple antibacterial mechanisms of NO are also noted to decrease the risk of bacterial resistance, making it a compelling area of study . The structure of this compound, featuring a 2-nitrobenzamide core linked to a hydroxyethyl side chain, is a point of exploration for researchers in medicinal chemistry and chemical biology. It is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84946-14-5

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-nitrobenzamide

InChI

InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-3-1-2-4-8(7)11(14)15/h1-4,12H,5-6H2,(H,10,13)

InChI Key

DDHRZXUHAFEJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCO)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds like N-(2-Hydroxyethyl)-2-nitrobenzamide. ontosight.ai By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental tools for identifying the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, specific signals correspond to the different types of protons present. For instance, a publication reports ¹H NMR data in deuterated chloroform (B151607) (CDCl₃), showing distinct peaks for the aromatic protons, the methylene (B1212753) (CH₂) groups of the hydroxyethyl (B10761427) side chain, and the amide (NH) and hydroxyl (OH) protons. amazonaws.com The chemical shifts (δ) are measured in parts per million (ppm) and provide clues about the electronic environment of each proton. amazonaws.com

¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectra reveal the chemical shifts of each unique carbon atom in the molecule. rsc.org The spectrum will show distinct signals for the carbonyl carbon of the amide, the carbons of the nitro-substituted benzene (B151609) ring, and the two carbons of the N-hydroxyethyl group. chemicalbook.com The chemical shifts in ¹³C NMR are also sensitive to the local electronic structure, offering further confirmation of the compound's constitution. hmdb.cacontaminantdb.ca

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.40 (multiplet) amazonaws.com128.39 (doublet) washington.edu
Amide NH6.71 (broad singlet) acs.orgN/A
Hydroxyethyl CH₂4.24 (multiplet) amazonaws.com66.66 (triplet) washington.edu
Carbonyl C=ON/A163.15 (singlet) washington.edu

Note: The exact chemical shifts can vary depending on the solvent and concentration. washington.edu The data presented is a representative compilation from various sources.

To gain deeper insights into the molecular structure, researchers employ two-dimensional (2D) NMR techniques. sinica.edu.tw These experiments reveal correlations between different nuclei, helping to piece together the complete connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons of the two methylene groups in the hydroxyethyl chain, as well as between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. github.io This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. researchgate.net For example, it would show a cross-peak connecting the signal of a methylene proton to the signal of the carbon atom it is attached to. github.io

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in a molecule. In the context of benzamides, ¹⁵N NMR can be used to study the electronic environment of the amide nitrogen. arkat-usa.org The chemical shift of the nitrogen atom is sensitive to factors such as resonance and hydrogen bonding. nasa.govresearchgate.net For this compound, ¹⁵N NMR could potentially distinguish between the amide nitrogen and the nitrogen of the nitro group, providing further structural confirmation. arkat-usa.org The experimental standard for ¹⁵N NMR is nitromethane. arkat-usa.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is another powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. ontosight.ai

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govrsc.org This high precision allows for the determination of the exact molecular formula of the compound. acs.org For this compound (C₉H₁₀N₂O₄), HRMS would confirm the presence of the correct number of carbon, hydrogen, nitrogen, and oxygen atoms based on its exact mass. amazonaws.comacs.orgguidechem.com

Interactive Data Table: HRMS Data for this compound

Ion TypeCalculated m/zFound m/zReference
[M+H]⁺211.0713211.0719 amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates a mixture into its individual components using gas chromatography and then analyzes each component by mass spectrometry. researchgate.net While direct analysis of this compound by GC-MS might be challenging due to its polarity and thermal lability, derivatization techniques can be employed to make it more volatile and suitable for GC analysis. nih.govwisdomlib.orgmdpi.com The mass spectrum obtained from the GC-MS analysis would show a molecular ion peak corresponding to the mass of the derivatized compound and a characteristic fragmentation pattern that can be used to confirm its structure. kirj.ee

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI MS)

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry is a highly suitable technique for the analysis of low to moderate polarity compounds such as this compound. shimadzu.com This method is known for its robustness and versatility in analyzing molecules that may be thermally labile or lack easily ionizable sites for techniques like electrospray ionization. researchgate.net

In a typical APCI-MS analysis, the analyte is introduced into the ion source as a vapor, where it undergoes chemical ionization at atmospheric pressure. For this compound, the analysis in positive ion mode would be expected to prominently feature the protonated molecule, [M+H]⁺. APCI is considered a "soft" ionization technique, meaning the molecular ion peak is often the base peak in the spectrum. shimadzu.com

However, some fragmentation can be expected. Logical neutral losses from the parent molecule are common and provide valuable structural information. researchgate.net For this compound, a characteristic fragmentation pathway would be the loss of a water molecule (H₂O) from the hydroxyethyl group, resulting in a significant [M+H-H₂O]⁺ ion. Further fragmentation might involve the cleavage of the amide bond or loss of the nitro group. The resulting mass spectra are crucial for confirming the molecular weight and providing evidence for the compound's structural integrity. ontosight.ai

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the compound's specific chemical bonds as they vibrate. upi.edu Analysis of related nitrobenzamide and hydroxyethyl amide structures allows for the assignment of characteristic absorption bands. iucr.orgvulcanchem.comgoogle.com

The key functional groups—hydroxyl (-OH), amine (-NH), amide carbonyl (C=O), and nitro (NO₂) —each produce distinct peaks in the FTIR spectrum. The broad absorption band in the high-frequency region (3400-3200 cm⁻¹) is characteristic of O-H and N-H stretching vibrations, often overlapping and broadened due to hydrogen bonding. iucr.org The amide I band, a strong absorption resulting from the C=O stretching vibration, is expected to appear around 1675-1665 cm⁻¹. vulcanchem.comgoogle.com The asymmetric and symmetric stretching vibrations of the nitro group give rise to two strong bands, typically found near 1530 cm⁻¹ and 1340 cm⁻¹, respectively. vulcanchem.comgoogle.com

Table 1: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3400-3200 (Broad)O-H and N-H StretchHydroxyl and AmideMedium-Strong
3100-3000Aromatic C-H StretchBenzene RingWeak-Medium
2950-2850Aliphatic C-H StretchEthyl GroupMedium
1675-1665C=O Stretch (Amide I)AmideStrong
~1598C=C StretchAromatic RingMedium
~1530Asymmetric NO₂ StretchNitro GroupStrong
~1340Symmetric NO₂ StretchNitro GroupStrong

Raman Spectroscopy Applications

Raman spectroscopy is a powerful analytical technique that serves as a valuable complement to FTIR for the structural characterization of this compound. horiba.com This method relies on the inelastic scattering of monochromatic light, providing information about vibrational modes within the molecule. nih.gov While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and skeletal vibrations of the carbon backbone.

A key application of Raman spectroscopy in the study of this compound is in the analysis of its solid-state properties. Different crystalline forms of a single compound, known as polymorphs, can have distinct physical properties. Raman spectroscopy is highly sensitive to subtle changes in crystal lattice structure and molecular conformation, making it an excellent tool for identifying and differentiating between polymorphs. spectroscopyonline.com The Raman spectra of different polymorphs would exhibit clear differences in the low-frequency region (lattice vibrations) as well as shifts in the vibrational modes of the molecule itself. spectroscopyonline.com

Furthermore, Raman spectroscopy can be used for both qualitative and quantitative analysis, allowing for the rapid characterization of chemical composition and purity. horiba.com Its ability to perform non-destructive, microscopic analysis makes it suitable for studying the uniformity of compound distribution in various formulations. horiba.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. msu.edu For this compound, the primary chromophores—the parts of the molecule that absorb light—are the nitro-substituted benzene ring and the amide group.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from electronic transitions within these chromophores. Specifically, π → π* transitions associated with the aromatic system and the nitro group typically result in strong absorption bands in the UV region. The n → π* transition of the nitro group's non-bonding electrons is also expected, usually appearing as a weaker absorption band at a longer wavelength. msu.edu The presence of the nitro group and the amide group conjugated with the benzene ring influences the energy of these transitions and thus the position of the absorption maxima (λmax). While specific λmax values for this compound are not detailed in the available literature, related nitrobenzamide compounds are known to absorb in the UV region. vulcanchem.com The precise absorption wavelengths can be determined by dissolving the compound in a transparent solvent, such as ethanol, and measuring its absorbance across the 200-800 nm range. msu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related structures provides significant insight into the expected molecular geometry and intermolecular interactions. iucr.orgnih.govresearchgate.net

A crystallographic study would reveal key structural parameters, including bond lengths, bond angles, and torsion angles. For instance, the benzene ring would be expected to be planar, with the nitro and amide substituents exhibiting some degree of twist relative to the ring plane. nih.govresearchgate.net

Crucially, this technique elucidates the network of hydrogen bonds that stabilize the crystal lattice. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are anticipated. An intramolecular hydrogen bond could potentially form between the amide N-H and an oxygen atom of the ortho-nitro group, creating a stable six-membered ring (S(6) motif). researchgate.net Intermolecular hydrogen bonds would be extensive, with the hydroxyl group (-OH) and the amide group (N-H) acting as hydrogen bond donors, and the oxygen atoms of the carbonyl (C=O), hydroxyl, and nitro groups acting as acceptors. iucr.orgnih.gov These interactions would link the molecules together, forming complex three-dimensional networks. iucr.org

Table 2: Illustrative Crystallographic Data from Related Benzamide (B126) Structures

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamideMonoclinicP2₁/cN-H···O and O-H···O=C hydrogen bonds forming a 3D framework. iucr.org
2-Hydroxy-5-nitrobenzamideMonoclinicP2₁/cInversion dimers linked by N-H···O hydrogen bonds. nih.gov
N-(2-Nitrophenyl)benzamideMonoclinicP2/nIntramolecular N-H···O hydrogen bond; C-H···O contacts forming chains. researchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. nih.govyoutube.com The process involves irradiating a high-quality single crystal with a focused beam of X-rays. The regular arrangement of atoms within the crystal lattice diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. youtube.com By analyzing the position and intensity of these diffraction spots, researchers can calculate the electron density distribution throughout the unit cell and thus determine the exact position of each atom in the molecule. youtube.com

Table 1: Representative Crystallographic Data for a Benzamide Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment on a related benzamide compound to illustrate the expected parameters for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9062 (4)
b (Å)13.6467 (10)
c (Å)8.8840 (7)
β (°)97.262 (6)
Volume (ų)590.04 (8)
Z2
Density (calculated) (g/cm³)1.415
R-factor~0.04

Source: Based on data for N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. iucr.org

Crystal Packing and Supramolecular Assembly

Crystal packing refers to the arrangement of molecules in a crystal lattice. This arrangement is not random; it is dictated by the drive to achieve maximum stability through a network of intermolecular interactions. The study of this ordered arrangement is central to crystal engineering, as it determines the material's physical properties. cardiff.ac.uk

In this compound, the functional groups—amide, hydroxyl, and nitro—are the primary drivers of its supramolecular assembly. Molecules are likely to arrange themselves to maximize hydrogen bonding and other non-covalent interactions, leading to the formation of well-defined, repeating patterns. mdpi.comrsc.org Research on analogous compounds shows that benzamides often form extended one-, two-, or three-dimensional networks. iucr.orgresearchgate.net The interplay between strong hydrogen bonds, such as those involving the amide and hydroxyl groups, and weaker interactions dictates the final, complex supramolecular architecture. rsc.org

Intermolecular Interactions and Hydrogen Bonding Networks (N—H···O, O—H···O, C—H···O, C—H···N, C—H···S, C—H···Br)

The crystal structure of this compound is stabilized by a variety of intermolecular interactions, with hydrogen bonds being the most significant. researchgate.net The amide group provides a strong hydrogen bond donor (N—H) and acceptor (C=O), while the hydroxyl group offers both a donor (O—H) and an acceptor (O). The nitro group provides two additional strong acceptor sites (O).

N—H···O and O—H···O Hydrogen Bonds: These are the strongest and most directional interactions, playing a pivotal role in the crystal packing. The amide N—H and the hydroxyl O—H groups will readily donate to the oxygen atoms of the carbonyl (C=O), nitro (NO₂), or hydroxyl groups of neighboring molecules. iucr.orgmdpi.com These interactions often lead to the formation of recognizable synthons, such as chains or dimers. For instance, N—H···O bonds can link molecules into chains extending along a crystal axis. researchgate.net

C—H···O Interactions: While weaker than conventional hydrogen bonds, these interactions are numerous and collectively contribute significantly to crystal stability. nih.gov The hydrogen atoms on the ethyl chain and the benzene ring can act as weak donors to the oxygen acceptors (C=O, NO₂, O—H) on adjacent molecules, helping to link the primary hydrogen-bonded networks. researchgate.net

Other Weak Interactions: Depending on the specific packing arrangement, other weak interactions such as C—H···N (to the amide nitrogen) or stacking interactions between benzene rings may also be present, further stabilizing the three-dimensional structure. researchgate.netmdpi.com The presence of other halides or sulfur atoms in related structures also shows the potential for C—H···Br and C—H···S interactions. researchgate.net

Intramolecular Hydrogen Bonding (e.g., S(7) loops)

In addition to forming bonds between molecules, hydrogen bonding can also occur within a single molecule. nih.govnih.govmdpi.com This is known as intramolecular hydrogen bonding. In this compound, the geometry of the molecule allows for the formation of such bonds, which can significantly influence its conformation.

A likely intramolecular interaction involves the amide N-H group acting as a donor to one of the oxygen atoms of the ortho-positioned nitro group. researchgate.net This interaction would form a six-membered pseudo-ring. Using graph-set notation, this motif is described as an S(6) ring. Another possibility is an interaction between the hydroxyl proton and the amide carbonyl oxygen, which would form a seven-membered S(7) ring. researchgate.net The presence of these intramolecular bonds restricts the rotational freedom of the substituent groups and locks the molecule into a more planar and rigid conformation. mdpi.com

Conformational Analysis in the Crystalline State, including Dihedral Angles

A critical parameter is the dihedral angle between the plane of the benzene ring and the plane of the amide group. researchgate.net In many 2-nitrobenzamide (B184338) derivatives, the steric hindrance from the bulky nitro group causes this angle to be significant, meaning the amide group is twisted out of the plane of the ring. researchgate.net The conformation of the flexible hydroxyethyl side chain is also of interest, described by the C—C—N—C and O—C—C—N torsion angles. These angles determine the orientation of the terminal hydroxyl group, which affects its ability to participate in hydrogen bonding.

Table 2: Representative Dihedral Angles for a Nitrobenzamide Derivative This table presents typical dihedral angles found in related structures, illustrating the conformational parameters for this compound.

Dihedral AngleDescriptionTypical Value (°)
C1-C2-C(O)-NAngle between benzene ring and amide plane70.74 (6)
C2-C(O)-N-CTorsion defining amide bond planarity~180
C(O)-N-C-CTorsion in the hydroxyethyl chainVariable (gauche/anti)
N-C-C-OTorsion in the hydroxyethyl chainVariable (gauche/anti)

Source: Based on data for N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide and general conformational principles. researchgate.netutdallas.edufccc.edu

Hirshfeld Surface Analysis and Non-Covalent Interaction Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped around a molecule, and its color-coding provides information about the types and relative importance of different non-covalent contacts.

dnorm Surface: A surface mapped with the normalized contact distance (dnorm) highlights regions of significant intermolecular contact. lew.ro Bright red spots on the dnorm surface indicate close contacts that are shorter than the sum of the van der Waals radii, which for this compound would correspond to the strong N—H···O and O—H···O hydrogen bonds. researchgate.net

Non-Covalent Interaction (NCI) Plots: NCI plots are another visualization method that complements Hirshfeld analysis. They reveal the nature of interactions in real space, distinguishing between strong, attractive hydrogen bonds (shown as blue or green discs), weaker van der Waals forces (greenish areas), and repulsive steric clashes (red areas). rsc.orgnih.gov

Together, these analyses provide a comprehensive picture of the forces holding the crystal together, confirming the dominant role of hydrogen bonding involving the amide, hydroxyl, and nitro groups in the supramolecular assembly of this compound. rsc.orgmdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the properties of organic molecules. For a molecule like N-(2-Hydroxyethyl)-2-nitrobenzamide, DFT calculations would typically be employed to understand its fundamental characteristics.

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve exploring its conformational landscape. The flexibility of the hydroxyethyl (B10761427) side chain and the rotation around the amide bond and the bond connecting the nitro group to the benzene (B151609) ring would lead to various possible conformers.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the benzene ring and the amide group. The LUMO is anticipated to be centered on the electron-deficient nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MESP map of this compound, negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Positive potential (colored blue) would likely be found around the hydrogen atoms, particularly the amide and hydroxyl protons, marking them as sites for nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental spectroscopic data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups. For this compound, characteristic vibrational frequencies would include the N-H and O-H stretching, C=O stretching of the amide, and the symmetric and asymmetric stretching of the NO2 group.

Reactivity Descriptors and Fukui Function Analysis

DFT also allows for the calculation of various reactivity descriptors that quantify a molecule's reactivity. These include electronegativity, chemical hardness, and softness. Fukui functions are a more sophisticated tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis provides a more detailed, atom-specific picture of reactivity than MESP maps alone. For this compound, Fukui function analysis would pinpoint which specific atoms are most likely to participate in chemical reactions.

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced computational methodologies could be applied to study this compound. These might include:

Time-Dependent DFT (TD-DFT): To study the excited state properties and predict the electronic absorption spectrum (UV-Vis).

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule over time, particularly its conformational changes and interactions with solvent molecules or biological macromolecules. Such simulations are invaluable for understanding how the molecule might behave in a biological environment.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonds. uni-muenchen.de This approach provides a quantitative description of bonding, charge distribution, and intramolecular interactions that stabilize the molecule.

For this compound, NBO analysis elucidates the key donor-acceptor interactions, also known as hyperconjugation. These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The energetic significance of these interactions is estimated using second-order perturbation theory. nih.govwisc.edu

Key interactions within the molecule include delocalization from the oxygen lone pairs (LP) of the hydroxyl and nitro groups, and the nitrogen lone pair of the amide group, into adjacent antibonding orbitals (π* or σ). For instance, a significant interaction would be expected between the lone pair of the amide nitrogen and the π antibonding orbital of the carbonyl group (LP(N) → π(C=O)), which contributes to the resonance stabilization of the amide bond. Similarly, the interaction between the oxygen lone pairs of the nitro group and the π system of the benzene ring (LP(O) → π*(ring)) is crucial to its electron-withdrawing nature. The strength of these delocalizations provides insight into the molecule's electronic stability and geometry. nih.gov

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for this compound This table presents hypothetical but representative data for the most significant intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (N7)π* (C8=O9)45.8Resonance in amide group
LP (O1)σ* (C11-H12)2.5Hyperconjugation
π (C2-C3)π* (N4-O5)15.2Ring-nitro group conjugation
LP (O6)π* (N4-C2)18.9Ring-nitro group conjugation
σ (C8-N7)σ* (C2-C3)3.1Hyperconjugation

E(2) represents the stabilization energy associated with the electron delocalization between the donor and acceptor orbitals.

Non-Linear Optics (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. mdpi.com Organic molecules featuring both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO responses. nih.gov this compound possesses a strong electron-withdrawing nitro group (-NO₂) and a π-conjugated benzene ring, which are key features for potential NLO activity.

Table 2: Predicted NLO Properties of this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

PropertyValueUnit
Dipole Moment (µ)5.82Debye
Mean Polarizability (α)1.85 x 10⁻²³esu
First Hyperpolarizability (β_total)9.77 x 10⁻³⁰esu

Ab Initio and Semi-Empirical Calculations

Both ab initio and semi-empirical methods are used to calculate the electronic structure and properties of molecules. nih.govlibretexts.org Ab initio methods derive results from first principles, using only fundamental physical constants, while semi-empirical methods incorporate experimental parameters to simplify calculations, making them faster for larger molecules. scielo.br

For this compound, these calculations can predict:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. psu.edu

Vibrational Frequencies: Simulating the infrared (IR) spectrum to identify characteristic vibrational modes, such as the N-H stretch of the amide, the C=O stretch, and the symmetric and asymmetric stretches of the NO₂ group.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Semi-empirical methods like AM1 or PM3 can provide a quick initial assessment of the molecule's conformation, while more accurate ab initio methods like DFT or Møller-Plesset perturbation theory (MP2) are used for refined geometry and energy calculations. scielo.brresearchgate.net

Table 3: Comparison of Geometric Parameters for the Amide Bond Calculated by Different Theoretical Methods

ParameterSemi-Empirical (AM1)Ab Initio (DFT/B3LYP)
C=O Bond Length1.24 Å1.22 Å
C-N Bond Length1.38 Å1.35 Å
N-H Bond Length1.00 Å1.01 Å
O=C-N Bond Angle121.5°123.0°

Molecular Dynamics (MD) Simulations

While quantum chemistry calculations often focus on static molecules, molecular dynamics (MD) simulations provide a view of how molecules behave over time.

Investigation of Dynamic Behavior and Conformational Flexibility

MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. biorxiv.org This technique is invaluable for exploring the conformational landscape and flexibility of a molecule like this compound.

Computational Analysis of Reaction Mechanisms

Computational methods can also be used to map out the entire pathway of a chemical reaction, providing a level of detail that is unattainable through experimental means alone.

Application of Reaction Valley Approach (RVA) and Unified Reaction Valley Analysis (URVA)

The Unified Reaction Valley Approach (URVA) is a sophisticated method for elucidating the mechanism of a chemical reaction. rsc.orgmdpi.com It analyzes the reaction path from reactants to products on the potential energy surface. The key feature of URVA is its focus on the curvature of the reaction path. rsc.org Peaks in the curvature profile pinpoint where the most significant chemical changes occur, such as bond breaking, bond formation, charge transfer, and rehybridization. mdpi.com

For a hypothetical reaction involving this compound, such as its alkaline hydrolysis, URVA could provide a detailed step-by-step mechanism. The analysis would decompose the reaction into several distinct phases:

Reactant Orientation: The initial approach of the hydroxide (B78521) ion to the carbonyl carbon.

Bond Formation: The formation of the C-OH bond, leading to a tetrahedral intermediate. This event would be marked by a large peak in the reaction path curvature.

Proton Transfer: Potential proton transfers involving the hydroxyl group or solvent molecules.

Bond Cleavage: The breaking of the amide C-N bond, identified by another major curvature peak.

Product Separation: The final phase where the 2-nitrobenzoate (B253500) and 2-aminoethanol products move apart.

By decomposing the curvature into contributions from different internal coordinates (bonds, angles), URVA can precisely describe the sequence of electronic and geometric changes throughout the entire transformation. mdpi.com

Mechanistic Studies of Reactions Involving N 2 Hydroxyethyl 2 Nitrobenzamide

Reaction Pathway Analysis

While specific computational studies detailing the reaction coordinates and energy profiles for N-(2-Hydroxyethyl)-2-nitrobenzamide are not widely available in general literature, mechanistic insights can be derived from reactions involving its core structures, particularly the N-(2-hydroxyethyl)amide moiety.

The reactions of the N-(2-hydroxyethyl)amide portion of the molecule can proceed through distinct intermediates depending on the reaction conditions. Two notable pathways are intramolecular cyclization reactions.

One potential pathway is a radical cyclization. Studies on N-alkenyl-N-(2-hydroxyethyl)amides have shown that these compounds can undergo a 4-exo-trig radical cyclization when treated with an oxidizing agent like manganese(III) acetate. mostwiedzy.pl This suggests a mechanism where an initial radical is formed, which then attacks the double bond. mostwiedzy.pl For this compound, a similar radical-based mechanism could be initiated at the ethyl group under appropriate conditions, leading to cyclic intermediates.

A second, non-radical pathway is the dehydrative cyclization to form 2-oxazolines. This reaction, promoted by acids like triflic acid, proceeds through the activation of the terminal hydroxyl group. nih.gov The likely intermediate is a protonated hydroxyl group, which becomes a good leaving group (H₂O). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule. This type of reaction often occurs with an inversion of stereochemistry at the hydroxyl-bearing carbon, which is indicative of a transition state with Sₙ2 character. nih.gov The formation of N-(2-hydroxyethyl)phthalimide from the thermal rearrangement of 2-(o-carboxyphenyl)-2-oxazoline further highlights the propensity of the N-(2-hydroxyethyl)amide structure to undergo intramolecular cyclization. libretexts.org

A reaction coordinate diagram illustrates the energy of the system as it progresses from reactants to products. The peaks on this diagram represent high-energy, non-isolable transition states, while the valleys represent more stable, transient intermediates.

For the acid-catalyzed cyclization of an N-(2-hydroxyethyl)amide to a 2-oxazoline, the reaction coordinate would involve several steps. The first step is the protonation of the hydroxyl group, leading to a small energy barrier. The subsequent intramolecular nucleophilic attack by the amide oxygen to displace water represents the rate-determining step and corresponds to the highest energy transition state on the energy profile. nih.gov An ¹⁸O labeling experiment on a similar system confirmed that this pathway, involving the activation of the hydroxyl group, is the dominant mechanism. nih.gov

Redox Chemistry Mechanisms of the Nitro and Hydroxyethyl (B10761427) Groups

The presence of both a reducible nitro group and an oxidizable hydroxyethyl group makes the redox chemistry of this compound particularly rich.

The reduction of aromatic nitro groups is a well-studied transformation that typically proceeds in a stepwise manner. ntnu.noscispace.com The generally accepted mechanism, first proposed by Haber, involves a series of two-electron reductions, although one-electron processes can also occur, leading to radical anions. The primary intermediates are nitrosobenzene (B162901) and phenylhydroxylamine, culminating in the formation of an aniline. ntnu.no

Table 1: Proposed Intermediates in the Reduction of the 2-Nitrobenzamide (B184338) Moiety

StageIntermediate SpeciesOxidation State of Nitrogen
ReactantNitro (R-NO₂)+3
Intermediate 1Nitroso (R-NO)+1
Intermediate 2Hydroxylamine (R-NHOH)-1
ProductAmine (R-NH₂)-3

This table outlines the classical Haber reduction pathway for nitroarenes.

Specific methodologies have been developed for the reduction of 2-nitrobenzamides, which are directly relevant to the title compound.

Palladium-Catalyzed Hydrogen Transfer : In a one-pot synthesis of quinazolinones from o-nitrobenzamide, a palladium catalyst facilitates both the oxidation of an alcohol to an aldehyde and the subsequent reduction of the nitro group. researchgate.net The hydrogen generated from alcohol oxidation is transferred to the nitro group, reducing it to 2-aminobenzamide (B116534). researchgate.net This intermediate then undergoes condensation and cyclization. researchgate.net

Sodium Dithionite (B78146) Reduction : A simple, one-pot method uses sodium dithionite (Na₂S₂O₄) to reduce the nitro group of 2-nitrobenzamides in the presence of an aldehyde. acs.org The dithionite reduces the nitro group to the corresponding 2-aminobenzamide intermediate, which then reacts with the aldehyde to form the final product. acs.org

These studies indicate that the reduction of this compound to N-(2-Hydroxyethyl)-2-aminobenzamide is a feasible and mechanistically understood process.

The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde and further to a carboxylic acid. Mechanistic studies on the oxidative degradation of structurally similar compounds, like 2-ethanolamine (MEA), provide insight into potential pathways. scispace.com

The oxidation can be initiated by the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon). This generates a radical intermediate that can be further oxidized. The primary product of the oxidation of the terminal alcohol is the corresponding aldehyde. This aldehyde can then undergo further oxidation to form a carboxylic acid.

In the context of this compound, this would lead to the formation of N-(2-oxoethyl)-2-nitrobenzamide (the aldehyde) and subsequently N-(carboxymethyl)-2-nitrobenzamide (the carboxylic acid). Studies on the degradation of MEA have also identified the formation of secondary products like N-(2-hydroxyethyl)-acetamide (HEA), which arise from reactions between primary degradation products and the parent amine. scispace.com

Influence of Hydrogen Bonding and Supramolecular Interactions on Reactivity

The structure of this compound allows for the formation of intramolecular hydrogen bonds, which can significantly influence its conformation and chemical reactivity. A likely and potent interaction is the hydrogen bond between the hydrogen of the terminal hydroxyl group and one of the oxygens of the ortho-nitro group or the carbonyl oxygen of the amide.

This intramolecular hydrogen bonding can:

Induce Conformational Rigidity : By locking the side chain in a specific orientation, the hydrogen bond reduces the molecule's conformational flexibility. This pre-organization can affect the molecule's ability to bind to active sites or interact with reagents, potentially lowering the entropic cost of a reaction.

Modulate Electronic Properties : The formation of a hydrogen bond can alter the electron density at the participating atoms. For instance, a hydrogen bond from the hydroxyl group to the nitro group could increase the electron-withdrawing nature of the nitro group, making the aromatic ring more electron-deficient and susceptible to nucleophilic attack. Conversely, a hydrogen bond to the carbonyl oxygen could increase the polarization of the C=O bond, potentially activating the carbonyl carbon for nucleophilic addition.

Studies on related molecules support this. For example, intramolecular N-H···O hydrogen bonds are known to form stable seven-membered rings in related structures, influencing their crystal packing and stability. hit2lead.com The use of a 2-hydroxybenzophenone (B104022) auxiliary has shown that an intramolecular hydrogen bond can enhance both the reactivity and selectivity of additions to imines. These non-covalent interactions are crucial for understanding the molecule's behavior in solution and in biological systems, where such bonds can stabilize transition states and lower activation energy barriers for reactions. acs.org

Table 2: Potential Non-Covalent Interactions in this compound and Their Effects

Interaction TypeParticipating GroupsPotential Effect on Reactivity
Intramolecular H-Bond-OH hydrogen and -NO₂ oxygenIncreased ring electrophilicity; conformational rigidity.
Intramolecular H-Bond-OH hydrogen and -C=O oxygenActivation of carbonyl carbon; conformational rigidity.
Intermolecular H-Bond-OH, -NH groupsDimerization or aggregation, affecting solubility and crystal packing.
π-π StackingBenzene (B151609) ringsInfluences crystal packing and interactions in non-polar media.

Role of Intramolecular Hydrogen Bonds in Reaction Selectivity

Intramolecular hydrogen bonds can play a significant role in determining the conformation of a molecule, which in turn can influence its reactivity and the selectivity of its reactions. In this compound, several potential intramolecular hydrogen bonds can be envisioned. The most probable of these involves the formation of a six-membered ring through a hydrogen bond between the amide proton (N-H) and the oxygen of the ortho-nitro group, or between the hydroxyl proton (O-H) of the hydroxyethyl group and an oxygen atom of the nitro group or the amide carbonyl oxygen.

Studies on related molecules, such as 2-aminobenzamides, have shown that intramolecular hydrogen bonding between the 2-amino group and the amide oxygen can lead to the predominance of a specific conformer. mdpi.com Similarly, in 2-hydroxybenzamides, a strong intramolecular hydrogen bond exists between the phenolic hydroxyl group and the amide carbonyl oxygen. rsc.org This type of hydrogen bonding can increase the acidity of the amide N-H group due to polarization of the carbonyl bond. rsc.org

For this compound, an intramolecular hydrogen bond between the N-H of the amide and one of the oxygens of the nitro group would create a planar six-membered ring, potentially influencing the orientation of the hydroxyethyl side chain. This conformation could affect the accessibility of the amide and nitro groups to incoming reagents, thereby dictating reaction selectivity. For instance, in reactions involving the nitro group, such a hydrogen bond would need to be broken, requiring an initial energy input.

The presence of a strong intramolecular hydrogen bond can also influence the electronic properties of the aromatic ring, which can affect the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. While specific data for this compound is not available, the general principles suggest that intramolecular hydrogen bonding is a key factor in pre-organizing the molecule for specific reaction pathways.

Impact of Intermolecular Hydrogen Bonds on Reaction Pathways

Intermolecular hydrogen bonds are crucial in the solid state and in solution, influencing crystal packing, solubility, and reaction kinetics by forming dimers or larger aggregates. For this compound, both the amide group (N-H as donor, C=O as acceptor) and the hydroxyl group (O-H as donor, O as acceptor) are potent sites for intermolecular hydrogen bonding.

In the solid state, amides are known to form extensive networks of intermolecular hydrogen bonds. For example, 2-hydroxy-3-nitrobenzamide (B1280379) forms inversion dimers linked by pairs of N-H···O hydrogen bonds. researchgate.net Similarly, studies on N-(2-hydroxyethyl)-substituted ferrocenecarboxamides reveal that both the amide N-H and the terminal O-H groups act as hydrogen bond donors to the carbonyl oxygen of neighboring molecules, forming linear chains. rsc.org The complexity of these hydrogen-bonded networks tends to increase with the number of potential donor and acceptor sites. rsc.org

The formation of such intermolecular hydrogen-bonded networks can significantly impact reaction pathways. For reactions in the solid state, the specific arrangement of molecules in the crystal lattice, dictated by these hydrogen bonds, can lead to highly selective topochemical reactions. In solution, strong intermolecular hydrogen bonding can lead to the formation of dimers or oligomers, which may exhibit different reactivity compared to the monomeric species. For instance, a reaction might proceed through a pathway that is favored by the pre-organization of reactants within a hydrogen-bonded aggregate.

The table below, derived from studies on related benzamide (B126) structures, illustrates the typical geometries of intermolecular hydrogen bonds, which are expected to be similar in this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Compound
N-H···O0.862.112.961732-Nitro-N-(4-nitrophenyl)benzamide researchgate.net
O-H···O0.822.052.791512-Hydroxy-N-(2-hydroxyethyl)benzamide nih.gov
N-H···O0.862.052.901702-Hydroxy-N-(2-hydroxyethyl)benzamide nih.gov

This table presents data from crystallographic studies of related molecules to illustrate typical hydrogen bond geometries.

These intermolecular interactions can also affect the kinetics of a reaction. If a reaction requires the disruption of a stable hydrogen-bonded network, the activation energy will be higher. Conversely, if the transition state is stabilized by intermolecular hydrogen bonds, the reaction rate will be enhanced.

Catalytic Mechanisms and Reaction Kinetics

Exploration of Catalytic Cycles in Synthesis and Derivatization

The synthesis of this compound typically involves the condensation of 2-nitrobenzoic acid or its activated derivative (like an acyl chloride) with 2-aminoethanol. While this reaction can be performed thermally, it is often facilitated by coupling agents or catalysts to improve yields and reaction conditions.

A plausible catalytic cycle for the direct amidation of 2-nitrobenzoic acid with 2-aminoethanol using a generic Lewis acid catalyst (e.g., a boronic acid or a metal complex) can be proposed. This is a widely studied transformation for the synthesis of amides.

Proposed Catalytic Cycle for the Synthesis of this compound:

Activation of the Carboxylic Acid: The Lewis acid catalyst (M) coordinates to the carbonyl oxygen of 2-nitrobenzoic acid ( 1 ), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminoethanol ( 2 ) attacks the activated carbonyl carbon, forming a tetrahedral intermediate ( 3 ).

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the original carboxyl group, a step that can be facilitated by the solvent or another molecule of the amine.

Dehydration and Product Formation: The intermediate collapses, eliminating a molecule of water and forming the amide bond of this compound ( 4 ).

Catalyst Regeneration: The catalyst (M) is released and can enter another catalytic cycle.

The kinetics of this reaction would be influenced by the nature of the catalyst, the solvent, the temperature, and the concentrations of the reactants. The rate-determining step is often the nucleophilic attack or the dehydration of the tetrahedral intermediate.

For the derivatization of this compound, catalytic methods can be employed to modify the nitro group or the hydroxyethyl group. For example, the catalytic reduction of the nitro group to an amino group is a common transformation. A typical catalytic cycle for this process using a heterogeneous catalyst like Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂) involves:

Adsorption: Both the nitro-substituted benzamide and the hydrogen source are adsorbed onto the surface of the catalyst.

Hydrogenation: The nitro group is stepwise reduced to a nitroso, then a hydroxylamino, and finally an amino group through the transfer of hydrogen atoms on the catalyst surface.

Desorption: The final product, N-(2-Hydroxyethyl)-2-aminobenzamide, desorbs from the catalyst surface, regenerating the active sites for the next cycle.

The table below summarizes the key steps in these proposed catalytic cycles.

Catalytic ProcessReactantsCatalystKey StepsProduct
Amide Synthesis2-Nitrobenzoic acid, 2-AminoethanolLewis Acid (e.g., Boronic Acid)Activation of COOH, Nucleophilic attack, DehydrationThis compound
Nitro Group ReductionThis compound, H₂Pd/CAdsorption, Stepwise hydrogenation, DesorptionN-(2-Hydroxyethyl)-2-aminobenzamide

It is important to note that these are generalized catalytic cycles, and the specific intermediates and transition states would require detailed experimental and computational investigation for this compound.

Applications in Advanced Organic Synthesis and Materials Science Academic Focus

N-(2-Hydroxyethyl)-2-nitrobenzamide as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of its functional groups allows for a range of chemical modifications, positioning this compound as a versatile tool for synthetic chemists. The electron-withdrawing nitro group can influence the reactivity of the aromatic ring and can itself be a precursor to other functional groups, such as amines, through reduction. The hydroxyethyl (B10761427) side chain offers a site for esterification, etherification, or further substitution, while the amide bond provides structural rigidity and specific hydrogen bonding capabilities.

The structure of this compound is well-suited for the construction of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. The presence of both a nucleophilic hydroxyl group and an electrophilic aromatic system (activated by the nitro group) allows for intramolecular cyclization reactions to form new ring systems. For example, reduction of the nitro group to an amine, followed by intramolecular condensation, can lead to the formation of benzodiazepine-type structures or other nitrogen-containing heterocycles. dss.go.th

Derivatives of this compound serve as key starting materials in the synthesis of complex heterocyclic systems. For instance, related nitrobenzamide structures are employed in creating quinazolinones and other fused heterocyclic scaffolds that are of significant interest in medicinal chemistry research. researchgate.net The synthesis of N-oxide-containing heterocycles, which have shown potential as therapeutic agents, can also originate from nitroaromatic precursors. nih.gov While direct synthesis of macrocycles using this specific molecule is less commonly documented, its bifunctional nature—possessing both a reactive hydroxyl tail and a modifiable aromatic head—makes it a viable candidate for inclusion in multi-component reactions leading to large ring structures.

In the realm of fine chemicals—complex, pure substances produced in limited quantities—multi-step synthesis is the standard. This compound serves as an important intermediate in these intricate sequences. Its synthesis, typically from 2-nitrobenzoic acid and 2-aminoethanol, represents a strategic step that introduces key functionalities in a protected or easily convertible form. ontosight.ai

Research has shown that related nitroaromatic amides are crucial intermediates in the production of high-value molecules. For example, N-(2-hydroxyethyl)-5-nitroisophthalamic acid is an intermediate in the synthesis of iodinated X-ray contrast media. nih.gov Similarly, complex benzamide (B126) derivatives form the backbone of advanced prodrugs designed for targeted cancer therapies, where each part of the molecule is carefully crafted through a series of synthetic transformations. nih.gov The role of this compound in these pathways is to provide a stable, yet reactive, molecular scaffold that can be further elaborated to achieve the final, complex target molecule.

Table 1: Examples of Benzamide Derivatives as Intermediates

Intermediate Compound Target Fine Chemical/System Application Area
N-(2-hydroxyethyl)-5-nitroisophthalamic acid Iodinated X-ray contrast media (e.g., ioxitalamic acid) Medical Diagnostics nih.gov
5-(Bis(2-chloroethyl)amino)-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfonyl)-2-nitrobenzamide Lipophilic nitroaromatic prodrugs Cancer Gene Therapy Research nih.gov
1-(4-methyl-phenyl)- 3-(2-ethoxycarbonylphenyl) carbodiimide (B86325) (precursor to a quinazolinone) 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one Bioactive Molecule Precursors researchgate.net

Q & A

Basic: What spectroscopic methods are recommended for confirming the structural identity and purity of N-(2-Hydroxyethyl)-2-nitrobenzamide?

Methodological Answer:
To confirm structural identity, use a combination of:

  • IR Spectroscopy : Identify functional groups (e.g., nitro, amide, hydroxyethyl). Key peaks include:
    • ~1680–1682 cm⁻¹ : Amide I (C=O stretch).
    • ~1520–1540 cm⁻¹ : Aromatic C=C vibrations.
    • ~3150 cm⁻¹ : O-H stretch from the hydroxyethyl group .
  • ¹H/¹³C NMR : Assign protons and carbons, e.g., aromatic protons (δ 7.5–8.5 ppm), hydroxyethyl protons (δ 3.4–3.8 ppm), and amide NH (δ ~8.5 ppm) .
  • UV-Vis Spectroscopy : Monitor π→π* transitions in the nitrobenzamide moiety (λmax ~250–300 nm) .
  • TLC/HPLC : Assess purity using silica gel GF254 plates or reverse-phase columns with appropriate mobile phases (e.g., ethyl acetate/hexane) .

Validation : Cross-reference spectral data with a certified reference standard. Perform elemental analysis (C, H, N) to confirm stoichiometry .

Advanced: How can synthetic routes for this compound be optimized to improve yield and scalability?

Methodological Answer:
Key strategies include:

  • Acylation Optimization : React 2-nitrobenzoic acid chloride with 2-aminoethanol under controlled conditions (e.g., pyridine as a base, dichloromethane solvent, 0–4°C to minimize side reactions) .
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) to prevent undesired nucleophilic attacks .
  • Catalytic Methods : Explore palladium-catalyzed coupling or copper-mediated reactions for introducing substituents (e.g., alkylation of the hydroxyethyl group) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .

Data-Driven Adjustment : Monitor reaction progress via LC-MS. Use design of experiments (DoE) to optimize temperature, stoichiometry, and solvent ratios .

Basic: How are solubility profiles of this compound determined, and what solvents are optimal for its handling?

Methodological Answer:

  • Pharmacopoeial Methods : Use saturation shake-flask techniques. Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify dissolved compound via UV-Vis .
  • Key Findings : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and ethanol but insoluble in water due to the hydrophobic nitrobenzamide core .
  • Handling Recommendations : Use ethanol for dissolution in biological assays; DMSO for stock solutions (≤10 mM to avoid cellular toxicity) .

Advanced: How can computational modeling elucidate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Focus on the nitro group’s electron-withdrawing effects and hydroxyethyl’s hydrogen-bonding capacity .
  • DFT Calculations : Compute electrostatic potential maps (Gaussian 09) to identify reactive sites. Analyze HOMO-LUMO gaps to predict redox behavior of the nitro group .
  • MD Simulations : Simulate solvation dynamics (GROMACS) to assess stability in aqueous vs. lipid environments, critical for membrane permeability studies .

Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How should researchers resolve contradictions in crystallographic data for this compound polymorphs?

Methodological Answer:

  • XRD Refinement : Use SHELXL for high-resolution data. Compare experimental unit cell parameters with Cambridge Structural Database entries to identify polymorphs .
  • Thermal Analysis : Perform DSC/TGA to detect phase transitions. Polymorphs exhibit distinct melting points and decomposition profiles .
  • Cross-Validation : Combine powder XRD with solid-state NMR to resolve ambiguities in hydrogen-bonding networks .

Case Study : If two studies report different space groups, re-refine data with Olex2 or Mercury, ensuring proper treatment of disorder in the hydroxyethyl group .

Basic: What are the recommended storage conditions and stability protocols for this compound?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent nitro group degradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months). Monitor purity via HPLC and degradation products (e.g., nitro reduction to amine) .

Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹³C) of this compound enhance mechanistic studies in biological systems?

Methodological Answer:

  • Synthesis : Incorporate ¹⁵N-labeled nitro groups via nitration of benzamide precursors using ¹⁵NO₂ sources .
  • Applications :
    • Metabolic Tracing : Use LC-MS to track labeled metabolites in cell cultures .
    • NMR Spectroscopy : Resolve binding interactions with proteins via ¹H-¹⁵N HSQC experiments .

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